Heptaminol

描述

Heptaminol is an amino alcohol classified as a cardiac stimulant with a positive inotropic action . It also increases coronary blood flow along with mild peripheral vasoconstriction .

Synthesis Analysis

Heptaminol is a major metabolite of octodrine . In a study, it was found that octodrine is metabolically converted to heptaminol . This conversion was confirmed in an excretion study with a single oral dose of a dietary supplement containing octodrine .Molecular Structure Analysis

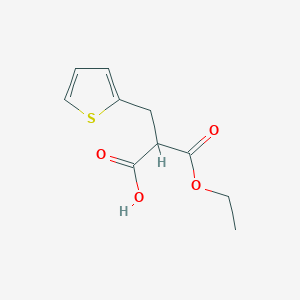

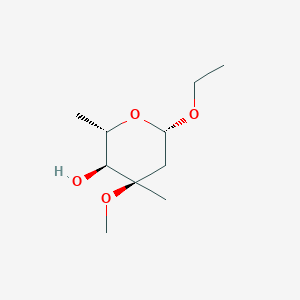

The molecular formula of Heptaminol is C8H19NO . It is a tertiary alcohol . The IUPAC name is 6-amino-2-methylheptan-2-ol . The InChI is InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3 .Physical And Chemical Properties Analysis

Heptaminol has a molecular weight of 145.24 g/mol . More detailed physical and chemical properties are not available in the current resources.科学研究应用

Pharmaceutical Analysis

Heptaminol is used in pharmaceutical analysis. A sensitive spectrofluorimetric method has been proposed for the estimation of heptaminol in its pure forms and in pharmaceutical formulations . The method is based on the reaction of heptaminol with the strong fluorigenic reagent [9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt (DAS)] at pH 2.5 . The formed complexes are extracted into chloroform and measured spectrofluorimetrically .

Pharmaceutical Reference Standard

Heptaminol is used as a reference standard in the pharmaceutical industry .

Metabolite of Octodrine

Heptaminol is a metabolite of octodrine . The ingestion of octodrine can result in the formation of heptaminol . This means that the presence of heptaminol in a doping control sample may not only originate from an administration of heptaminol but also from the ingestion of octodrine .

安全和危害

作用机制

Target of Action

Heptaminol is an amino alcohol that primarily targets the cardiovascular system . It is classified as a cardiac stimulant, meaning it enhances the contractile force of the heart muscle .

Mode of Action

Heptaminol works by increasing coronary blood flow and causing mild peripheral vasoconstriction . This dual action results in an increase in blood pressure and cardiac output, which can be beneficial in conditions such as low blood pressure and particularly orthostatic hypotension .

Biochemical Pathways

Given its effects on the cardiovascular system, it is likely that heptaminol interacts with pathways related to cardiac function and blood pressure regulation .

Pharmacokinetics

Heptaminol is rapidly excreted in animals . After oral administration, it is completely absorbed, and most of the drug is excreted in the urine in unchanged form . The plasma pharmacokinetics in dogs, after an oral administration of 300 mg of heptaminol, could be described by an open two-compartment model, the half-lives being 1.14 hours for the distribution phase and 3.7 hours for the elimination phase .

Result of Action

The primary result of heptaminol’s action is an increase in cardiac output and blood pressure . This is achieved through its stimulatory effect on the heart muscle and its ability to increase coronary blood flow . These effects make heptaminol useful in the treatment of conditions such as low blood pressure and orthostatic hypotension .

属性

IUPAC Name |

6-amino-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREQLEBVOXIEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

543-15-7 (hydrochloride) | |

| Record name | Heptaminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048484 | |

| Record name | Heptaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptaminol | |

CAS RN |

372-66-7 | |

| Record name | Heptaminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptaminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptaminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptaminol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQS188SY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Heptaminol exerts its pharmacological action primarily by interfering with the release and uptake of norepinephrine. [] It acts as a competitive inhibitor of norepinephrine uptake in bovine chromaffin cells, contributing to its antihypotensive effect. []

ANone: By inhibiting norepinephrine reuptake, heptaminol prolongs the presence of norepinephrine in the synaptic cleft, leading to increased stimulation of adrenergic receptors. This can result in increased heart rate, contractility, and vasoconstriction, contributing to its cardiostimulant and antihypotensive effects. [, , ]

ANone: Research suggests heptaminol may also influence intracellular pH. In rat models, heptaminol restored intracellular pH during moderate ischemia, potentially through stimulation of the Na+/H+ exchange mechanism. [, , ]

ANone: In vitro studies on frog epithelium suggest heptaminol might possess properties influencing ion transport, specifically sodium active transport. [, ] Additionally, heptaminol was found to increase the differentiation of satellite cells into myotubes in cell culture. []

ANone: Heptaminol's molecular formula is C7H17NO, and its molecular weight is 131.22 g/mol.

ANone: While the provided research papers don't delve into detailed spectroscopic characterization, they mention the use of high-performance liquid chromatography (HPLC) coupled with UV spectrophotometric detection and mass spectrometry for analytical purposes. [, , , , , , , , , ]

ANone: Heptaminol appears stable in various solutions for at least 28 days, although some losses were observed with specific formulations. [, ]

ANone: Heptaminol is available in oral (tablets, capsules, drops) and injectable forms. [, , , , , ] The adenosine phosphate salt of heptaminol is also used in some formulations. [, , ]

ANone: While specific regulations were not detailed in the provided papers, the French Health Products Agency has concluded that heptaminol has an unfavorable harm-benefit balance and placed restrictions on its use. [] This highlights the importance of careful benefit-risk assessments in clinical practice.

ANone: Heptaminol is rapidly and entirely absorbed following oral administration, reaching peak plasma concentrations in around 1.8 hours. [, ]

ANone: Following administration, heptaminol distributes to various tissues, with higher concentrations found in most tissues compared to plasma, except for the brain. [] Autoradiography studies in rats revealed a preferential localization in salivary glands, hypophysis, and adrenal medulla. []

ANone: Heptaminol is primarily eliminated renally, with nearly all of the administered dose recovered unchanged in urine within 24 hours. [, ]

ANone: While heptaminol is primarily excreted unchanged, a portion is metabolized via hydroxylation to 6-amino-2-methyl-1,2-heptanediol. [, ] This metabolite is also excreted in urine.

ANone: The dominant terminal plasma half-life of heptaminol is approximately 2.5-2.7 hours. []

ANone: In vitro studies have used isolated bovine chromaffin cells to investigate heptaminol's effect on norepinephrine uptake. [] Other models include frog isolated twitch muscle fibers [] and rat isolated hearts. []

ANone: Animal models used in heptaminol research include rats for blood pressure regulation, norepinephrine levels, and autoradiography studies. [, , ] Mice have been used to investigate its effects on intracranial self-stimulation and T cell populations. [, , ]

ANone: Clinical trials have assessed heptaminol's efficacy in managing orthostatic hypotension in Parkinson's disease patients. [] Other trials investigated its use in weaning patients off catecholamine support in septic shock and its effects on premenstrual syndrome. [, , ]

ANone: While generally well-tolerated, the French Health Products Agency has raised concerns about the harm-benefit balance of heptaminol, leading to restrictions on its use. []

ANone: A case report linked heptaminol use to hair lightening in hemodialysis patients, which reversed upon drug discontinuation. [, ] This highlights the potential for unexpected adverse events.

ANone: Heptaminol can lead to false-positive results in some amphetamine/methamphetamine immunoassays. [] This highlights a potential for misinterpretation of drug test results and emphasizes the need for confirmatory testing methods.

ANone: Common techniques include:

- High-performance liquid chromatography (HPLC): Used to separate and quantify heptaminol in various matrices. [, , , , , , , , , ]

- Gas chromatography-mass spectrometry (GC-MS): Used for analyzing heptaminol and its potential metabolites in biological samples. []

- Spectrophotometry: Utilized for quantifying heptaminol in pharmaceutical formulations, often coupled with derivatization reactions for enhanced sensitivity. [, , , , , ]

- Spectrofluorimetry: Employed for sensitive detection of heptaminol after derivatization with fluorogenic reagents. [, , ]

- Conductometry: Used for determining heptaminol hydrochloride concentration based on chloride ion precipitation with silver nitrate. []

ANone: While specific dissolution studies were not included in the provided research, the rapid and complete absorption of orally administered heptaminol suggests good dissolution properties. [, ]

ANone: Method validation usually involves assessing parameters like:

ANone: Yes, alternative medications include fludrocortisone, midodrine, and droxidopa. The choice of treatment should be individualized based on patient characteristics and clinical presentation.

ANone: Heptaminol was first synthesized in 1944 and introduced for therapeutic use in the 1950s. It was initially investigated for its potential as a cardiostimulant agent.

ANone: Heptaminol research has involved scientists from various disciplines, including pharmacology, physiology, biochemistry, and immunology. The study of its diverse effects has required expertise in cardiovascular physiology, neurotransmission, cellular signaling, and immunology. For instance, investigations into heptaminol's effects on intracellular pH involved techniques like nuclear magnetic resonance spectroscopy, highlighting the importance of cross-disciplinary approaches in understanding its full pharmacological profile. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)

![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)

![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)

![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)